5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
Description
Significance of the Quinolinone Nucleus in Drug Discovery and Development
The quinoline (B57606) and quinolinone core structures are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net This designation is due to their ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net The inherent "druggability," adaptability, and synthetic accessibility of the quinoline nucleus make it a cornerstone for the development of novel therapeutic agents. nih.gov
Historical Perspective on Quinoline and Quinolinone Derivatives in Therapeutic Applications
Historically, the significance of the quinoline skeleton is rooted in the discovery of quinine (B1679958), an alkaloid extracted from the cinchona tree, which was the first effective treatment for malaria. globalresearchonline.net The success of quinine spurred the synthesis of other quinoline-based antimalarial drugs like chloroquine (B1663885) and primaquine. globalresearchonline.netnih.gov Over the years, the therapeutic applications of quinoline derivatives have expanded significantly, leading to the development of drugs for a wide array of conditions.
Pharmacological Breadth of the Quinolinone Scaffold
The quinolinone scaffold is a versatile platform that has given rise to a multitude of pharmacologically active compounds. orientjchem.orgresearchgate.net Its derivatives have demonstrated a wide range of biological activities, including:
Anticancer: Quinoline-based compounds have been developed as anticancer agents that can induce apoptosis, inhibit angiogenesis, and disrupt cell migration. exlibrisgroup.com
Antimicrobial: The 8-hydroxyquinoline (B1678124) moiety, in particular, is known for its significant antimicrobial effects against various bacteria and fungi.
Antiviral: Researchers have developed quinoline derivatives that are effective against a variety of viruses, including Zika, Ebola, and HIV. nih.gov
Anti-inflammatory: Certain quinoline derivatives have been identified as promising anti-inflammatory agents. researchgate.net
Antimalarial: The quinoline structure is a key component in many antimalarial drugs. nih.gov
Other activities: The pharmacological reach of quinolinones also extends to anticonvulsant, analgesic, and antipsychotic properties. researchgate.netnih.gov
Contextualization of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one within Contemporary Medicinal Chemistry Research
This compound is a specific derivative of the quinolinone family that has garnered attention in modern medicinal chemistry. Its structure, featuring an acetyl group at the 5-position and a benzyloxy group at the 8-position, presents unique opportunities for chemical modification and biological activity exploration. The presence of the benzyloxy group, in particular, increases its molecular weight and can influence its stability compared to its hydroxy-substituted counterpart, 5-acetyl-8-hydroxy-1H-quinolin-2-one. The investigation of such analogs is a common strategy in medicinal chemistry to understand structure-activity relationships and to optimize the pharmacological profile of a lead compound.
Research Objectives and Scope for this compound Investigations
The primary research objective for compounds like this compound is to explore its potential as a lead molecule for the development of new therapeutic agents. The scope of these investigations typically involves:
Synthesis and Characterization: Developing efficient synthetic routes and confirming the chemical structure and purity of the compound.
Biological Screening: Evaluating the compound against a panel of biological targets to identify any significant pharmacological activity. This often includes assays for anticancer, antimicrobial, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how different chemical modifications impact biological activity. This knowledge is crucial for designing more potent and selective compounds.
Mechanism of Action Studies: Investigating how the compound exerts its biological effects at a molecular level.
Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPGJMOODJFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538654 | |
| Record name | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93609-84-8 | |
| Record name | 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93609-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Acetyl 8 Benzyloxy Quinolin 2 1h One
Established Synthetic Pathways to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
The synthesis of this compound is a multi-step process that begins with the appropriate functionalization of the quinolinone core.
Precursor Synthesis: 5-Acetyl-8-hydroxy-1H-quinolin-2-one Derivatization
The journey towards this compound commences with the synthesis of its precursor, 5-Acetyl-8-hydroxy-1H-quinolin-2-one. fine-chemtech.comnih.gov A widely employed method for this initial step is the Friedel-Crafts acetylation of 8-hydroxyquinolin-2(1H)-one. This reaction typically utilizes acetyl chloride as the acylating agent and a Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst. The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) under reflux conditions.
Another approach involves the Fries rearrangement of 8-acetoxy-1H-quinolin-2-one in the presence of a Lewis acid to yield 5-Acetyl-8-hydroxy-1H-quinolin-2-one. google.com
Benzyloxy Group Introduction Protocols
With the precursor in hand, the subsequent critical step is the introduction of the benzyloxy group. This is typically achieved by reacting 5-Acetyl-8-hydroxy-1H-quinolin-2-one with a benzylating agent. google.com Common reagents for this purpose include benzyl (B1604629) halides, such as benzyl chloride or benzyl bromide, in the presence of a base. google.comnih.gov The base, for instance, potassium carbonate, facilitates the deprotonation of the hydroxyl group, thereby activating it for nucleophilic substitution. This reaction results in the formation of the desired this compound. sigmaaldrich.comfine-chemtech.com The benzyloxy group is often employed as a protecting group for the hydroxyl functionality during subsequent chemical modifications. google.comnih.gov
Synthesis of Key Intermediates for this compound Analogues
The versatility of the this compound scaffold allows for the synthesis of a wide array of analogues. A pivotal intermediate in this endeavor is 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one.
Preparation of 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one
The synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one is a crucial transformation that introduces a reactive handle for further molecular elaboration. nih.govchemscene.compharmaffiliates.comcymitquimica.comcymitquimica.comchemdad.comdaicelpharmastandards.com This intermediate is typically prepared by the bromination of the acetyl group of this compound. google.com This is an alpha-halogenation of a ketone, a fundamental reaction in organic synthesis. The reaction is generally carried out using a halogenating agent in a suitable solvent. google.com This key intermediate serves as a precursor for the synthesis of various derivatives, including phenylethanolamine compounds with β2 adrenoreceptor agonist activity. pharmaffiliates.comchemdad.com
Facile Bromination Techniques and Regioselectivity Control
The bromination of quinolinone derivatives is a well-established method for introducing bromine atoms into the heterocyclic ring system. researchgate.net However, achieving regioselectivity can be a significant challenge. The position of bromination is highly dependent on the substituents present on the quinoline (B57606) ring and the reaction conditions employed. researchgate.netnuph.edu.ua
For the specific synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one, the bromination occurs at the methyl group of the acetyl moiety rather than on the quinoline ring itself. google.com This is a selective α-bromination of the ketone. Reagents such as N-bromosuccinimide (NBS) can be used for such transformations. The control of regioselectivity is crucial to ensure the desired product is obtained in high yield. Studies have shown that the nature of the substituent at the C3 position can direct the bromination to either the methyl group at C2 or to positions C3 and C6 of the quinolone ring. nuph.edu.ua In some cases, direct bromination of substituted quinolines can lead to a mixture of mono- and di-bromo derivatives, and the ratio of these products can be influenced by the equivalents of bromine used. researchgate.net
Strategies for Derivatization and Analogue Synthesis Based on the this compound Scaffold
The structural framework of this compound serves as a versatile and privileged scaffold in medicinal chemistry. Its inherent functionalities—the acetyl group, the quinolinone core, and the benzyloxy substituent—offer multiple points for chemical modification. This allows for the systematic development of diverse analogues through advanced synthetic methodologies, enabling the exploration of structure-activity relationships.
Exploration of Substitutions at the Quinolinone Ring System (e.g., N-1, C-3, C-5, C-7, C-8 positions)
The quinolinone ring system is amenable to a variety of chemical substitutions, allowing for fine-tuning of the molecule's properties.
N-1 Position: The nitrogen atom of the quinolinone ring can be readily alkylated. For instance, N-methylation has been successfully performed on similar quinolinone structures, creating derivatives like 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one. nih.gov This modification can influence the compound's solubility, metabolic stability, and hydrogen-bonding capabilities.
C-3 Position: The C-3 position of the quinolin-2(1H)-one nucleus is a common site for introducing various heterocyclic moieties. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Liebeskind–Srogl reaction, have been employed to attach complex heterocycles like purines, benzoxazoles, and indoles at this position in related quinolinone systems. nih.gov
C-5 Acetyl Group: The 5-acetyl group is a primary handle for extensive derivatization, as detailed in subsequent sections. It can be halogenated to form a highly reactive 5-(α-haloacetyl) intermediate, which is a precursor for numerous heterocyclic syntheses. google.compharmaffiliates.com
C-6 and C-7 Positions: While the starting scaffold is substituted at C-5 and C-8, related quinoline syntheses show that positions like C-6 can be functionalized using cross-coupling reactions. For example, Negishi-type coupling of a bromo-substituted quinoline with organozinc reagents allows for the introduction of substituted phenyl groups. nih.gov The synthesis of 5-acetyl-8-hydroxy-(2H)-quinolin-2-one from 8-hydroxy-(2H)-quinolin-2-one must carefully control regioselectivity to minimize the formation of the 7-acetyl isomer. google.com
C-8 Position: The 8-(benzyloxy) group serves as a crucial protecting group for the 8-hydroxy functionality. google.com This hydroxyl group is important for the biological activity of many quinoline derivatives. nih.gov The benzyl group can be removed under appropriate conditions to yield 8-hydroxy-5-acetyl-quinolin-2(1H)-one, which can then be used for further O-alkylation with various substituted benzyl halides or other alkylating agents to produce a library of analogues. nih.gov
Coupling Reactions for Diverse Side Chain Introduction
The 5-acetyl group is a key functional handle for building complex side chains through various coupling reactions. The initial step often involves its conversion to a more reactive intermediate, typically by halogenation of the α-carbon.
The synthesis of thiazole-containing derivatives from the this compound scaffold is a well-established strategy. The most common method is the Hantzsch thiazole (B1198619) synthesis. wikipedia.orgyoutube.com
The process begins with the halogenation of the starting material to produce an α-haloketone intermediate, such as 8-(Benzyloxy)-5-(2-bromoacetyl)-2(1H)-quinolinone. pharmaffiliates.com This intermediate is then reacted with a thioamide in a cyclocondensation reaction to form the thiazole ring. youtube.comorganic-chemistry.org The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloacetyl group, followed by intramolecular cyclization and dehydration to yield the 2,4-disubstituted thiazole derivative. youtube.com This methodology allows for the introduction of a wide variety of substituents on the thiazole ring by simply changing the thioamide reactant.
| Thioamide Reactant | Substituent Introduced at Thiazole C-2 Position | Representative Reference |
|---|---|---|
| Thiourea | Amino (-NH₂) | organic-chemistry.org |
| Thioacetamide | Methyl (-CH₃) | wikipedia.org |
| Phenylthioacetamide | Benzyl (-CH₂Ph) | nih.gov |
| 4-Phenylthiosemicarbazone | Phenylamino (PhNH-) | researchgate.net |
The carbonyl group of the 5-acetyl moiety is a prime site for condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones, which can serve as precursors to pyrazole (B372694) rings.
The initial step involves the reaction of this compound with a suitable hydrazine (e.g., hydrazine hydrate, phenylhydrazine) to form a hydrazone linkage. These quinolinone-hydrazone hybrids can be stable final products or can be used as intermediates. For the synthesis of pyrazoles, the hydrazone can undergo subsequent intramolecular cyclization, or the acetyl-quinolinone can be reacted with a diketone or a related substrate in the presence of hydrazine to build the pyrazole ring system. nih.govmdpi.com In many cases, pyrazole-quinoline hybrids are synthesized via one-pot multicomponent reactions where an aminopyrazole is used as a starting material, highlighting the synthetic accessibility of this linked scaffold. nih.govasianpubs.orgresearchgate.net
| Hydrazine-based Reactant | Resulting Linkage/Ring | Representative Reference |
|---|---|---|
| Hydrazine Hydrate | Hydrazone or unsubstituted N-1 pyrazole | nih.gov |
| Phenylhydrazine | Phenylhydrazone or N-1 phenyl-substituted pyrazole | mdpi.com |
| 5-amino-1-phenyl-1H-pyrazole | Used in multicomponent reactions to form pyrazolo[3,4-b]quinolines | nih.gov |
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. nih.govresearchgate.net The synthesis of quinoline and pyrazolo[3,4-b]quinoline derivatives is frequently achieved using MCRs. rsc.orgosi.lv
A common approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing an active methylene (B1212753) group. ijpsjournal.com While not starting from the pre-formed title compound, these methods demonstrate the power of MCRs for building the core quinolinone scaffold itself, onto which the desired functionalities can be installed.
For instance, pyrazolo[3,4-b]quinolines can be synthesized in a one-pot reaction involving an aniline (B41778), an aromatic aldehyde, and a pyrazolone (B3327878) derivative, often catalyzed by an organocatalyst like L-proline. researchgate.netosi.lv This approach offers significant advantages, including structural diversity, high yields, and operational simplicity. osi.lv Such strategies could be adapted to use a pre-functionalized aniline or active methylene compound to incorporate elements of the this compound structure into a more complex MCR-derived product.
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to create more environmentally friendly and sustainable processes. ijpsjournal.comzenodo.org These principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
Key green chemistry strategies applicable to the synthesis of derivatives from the this compound scaffold include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a primary goal. rsc.orgnih.gov
Eco-Friendly Catalysts: There is a shift towards using inexpensive, non-toxic, and reusable catalysts. For example, iron(III) chloride (FeCl₃·6H₂O) has been used as an effective and environmentally benign catalyst for the synthesis of quinoline derivatives. tandfonline.com Nanoparticle-based catalysts are also gaining attention due to their high efficiency and reusability. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are being used to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. rsc.orgijpsjournal.com These techniques enhance energy efficiency, a key principle of green chemistry. researchgate.net
Atom Economy: One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification processes, leading to less waste and higher atom economy. nih.govrsc.org
By incorporating these green chemistry principles, the synthesis of novel analogues based on the this compound scaffold can be made more efficient, economical, and environmentally sustainable.
Medicinal Chemistry and Pharmacological Investigations of 5 Acetyl 8 Benzyloxy Quinolin 2 1h One and Its Derivatives
In Vitro Biological Activity Evaluation
The quinolinone core structure is a key pharmacophore in a variety of biologically active compounds. Researchers have synthesized and evaluated numerous derivatives for their potential to treat various diseases, with a significant focus on their efficacy in in vitro settings.
Assessment of Antiproliferative and Anticancer Efficacy
Quinoline (B57606) derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent activity against a range of cancer cell lines. sigmaaldrich.com The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism that can lead to anticancer effects. bldpharm.com
Studies on various quinolinone derivatives have shown a broad spectrum of antiproliferative activity. For instance, a novel quinoline derivative, compound 91b1, has demonstrated significant anticancer effects both in vitro and in vivo. sigmaaldrich.com This compound was shown to downregulate the expression of Lumican, a gene implicated in tumorigenesis. sigmaaldrich.com
In another study, a series of benzo[f]quinoline (B1222042) derivatives were synthesized and tested for their anticancer activity. Quaternary salts of these derivatives, particularly those with aromatic substituents, showed notable activity. For example, compound 3d was found to be non-selectively active against all tested cancer cell lines, while compound 3f exhibited high selectivity for leukemia cells. ichemical.com Furthermore, compound 3d displayed significant cytotoxic efficiency against non-small cell lung cancer (HOP-92), melanoma (LOX IMVI and SK-MEL-5), and breast cancer (MDA-MB-468) cell lines. ichemical.com
The antiproliferative activity of quinoxaline (B1680401) derivatives bearing an oxirane ring has also been investigated against neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov Some of these compounds showed cytotoxic activity comparable to the reference drug XK-469. nih.gov
A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antiproliferative activity against four cancer cell lines. Derivatives 3f–j were identified as the most potent, with GI50 values ranging from 22 nM to 31 nM, which was more potent than the reference drug erlotinib. mdpi.com
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Compound 91b1 | Various cancer cell lines | Significant anticancer effect, downregulation of Lumican | sigmaaldrich.com |
| Benzo[f]quinoline salt 3d | Non-small cell lung cancer (HOP-92), Melanoma (LOX IMVI, SK-MEL-5), Breast cancer (MDA-MB-468) | Non-selective cytotoxic efficiency | ichemical.com |
| Benzo[f]quinoline salt 3f | Leukemia cells | Highly selective activity | ichemical.com |
| Quinoxaline-oxirane derivatives | Neuroblastoma (SK-N-SH, IMR-32) | Good antiproliferative activity | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f–j) | Four cancer cell lines | Potent antiproliferative activity (GI50 = 22-31 nM) | mdpi.com |
Dose-response studies are crucial for determining the concentration at which a compound exerts its biological effects. For many anticancer drugs, a sigmoidal dose-response curve is observed, where the effect plateaus at higher concentrations. nih.gov The IC50 value, which is the concentration required to inhibit 50% of a biological process, is a key parameter derived from these studies.
In the case of the 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives, the most effective compounds, 3f–j , were further investigated as potential multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. Compound 3h was the most potent, with IC50 values of 57 nM, 68 nM, and 9.70 nM against these targets, respectively. mdpi.com
For a series of novel oxiranyl-quinoxaline derivatives, compounds 11a and 11b displayed better cytotoxic activity than the reference compound XK-469 against neuroblastoma cell lines. nih.gov Compound 11a had IC50 values of 2.49 ± 1.33 μM against SK-N-SH and 3.96 ± 2.03 μM against IMR-32, while compound 11b had IC50 values of 5.3 ± 2.12 μM and 7.12 ± 1.59 μM against the same cell lines, respectively. nih.gov
Evaluation of Antimicrobial Properties
The quinoline scaffold is also a well-established feature in many antimicrobial agents. The continuous emergence of drug-resistant microbial strains necessitates the development of new and effective antimicrobial compounds.
Quinolinone derivatives have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov A study on quinoline-based hydroxyphenylamino derivatives revealed that they displayed variable inhibitory effects on the growth of the Gram-negative bacterium E. coli. nih.gov It was also observed that converting these to their carboxyphenylamino counterparts increased their antibacterial activity. nih.gov
In another investigation, quinoline-based hydroxyimidazolium hybrids were evaluated. While most of these hybrids showed limited activity against Gram-negative bacteria, hybrid 7b demonstrated over 50% inhibition of Klebsiella pneumoniae at 20 µg/mL and complete inhibition at 50 µg/mL. nih.gov This same hybrid was also a potent agent against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Hybrid 7h also showed significant inhibition of S. aureus at 20 µg/mL. nih.gov
Furthermore, a series of quinoline-2-one derivatives were found to have promising antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |
|---|---|---|---|
| Carboxyphenylamino quinoline derivatives | E. coli | Increased antibacterial activity compared to hydroxyphenylamino derivatives | nih.gov |
| Hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | >50% inhibition at 20 µg/mL, full inhibition at 50 µg/mL | nih.gov |
| Hydroxyimidazolium hybrid 7b | Staphylococcus aureus | MIC of 2 µg/mL | nih.gov |
| Hydroxyimidazolium hybrid 7h | Staphylococcus aureus | Significant inhibition at 20 µg/mL | nih.gov |
| Quinoline-2-one derivatives | Multidrug-resistant Gram-positive bacteria (e.g., MRSA) | Promising antibacterial activity | nih.gov |
The antifungal potential of quinoline derivatives has also been an area of active research. A study evaluating quinoline derivatives against various fungal strains found that some compounds exhibited selective antifungal action. For instance, compounds 2 and 3 were active against yeast, while compound 5 was effective against filamentous fungi. nih.gov
Quinoline-based hydroxyimidazolium hybrids have also been tested for their antifungal properties. Hybrids 7c and 7d showed notable activity against Cryptococcus neoformans with a MIC of 15.6 µg/mL. nih.gov Against other fungi like Candida spp. and Aspergillus spp., these hybrids had MIC values of 62.5 µg/mL. nih.gov
In a study of 5,8-quinazolinedione (B1202752) derivatives, which share a heterocyclic core with quinolinones, potent antifungal activity was observed against Candida species and Aspergillus niger. alfa-chemistry.com The 6-arylamino-7-chloro-5,8-quinazolinediones generally showed more potent activity than other tested derivatives. alfa-chemistry.com
Table 3: Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline derivative 2 | Yeast | 50 µg/mL (Geometric Mean) | nih.gov |
| Quinoline derivative 3 | Yeast | 47.19 µg/mL (Geometric Mean) | nih.gov |
| Quinoline derivative 5 | Filamentous fungi | 19.14 µg/mL (Geometric Mean) | nih.gov |
| Hydroxyimidazolium hybrids 7c & 7d | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |
| Hydroxyimidazolium hybrids 7c & 7d | Candida spp., Aspergillus spp. | 62.5 µg/mL | nih.gov |
| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida spp., Aspergillus niger | Potent antifungal activity | alfa-chemistry.com |
Antitubercular Activity against Mycobacterium tuberculosis
The global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. nih.gov Quinolone scaffolds are a well-established class of compounds with potent antibacterial activity, including against Mycobacterium tuberculosis. nih.gov While direct studies on the antitubercular activity of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one are not extensively detailed in the provided information, the broader class of quinolones and their derivatives have been the subject of significant investigation.
High-throughput screening of large compound libraries against M. tuberculosis strain H37Rv has identified various substituted quinolones and related heterocyclic systems as promising starting points for antitubercular drug discovery. nih.gov For instance, derivatives of 2-aryl-3-aminoquinazoline-4(3H)-ones have demonstrated good antitubercular activity. nih.gov It is plausible that modifications of the this compound core could yield derivatives with significant anti-TB potential. The screening of natural products has also identified compounds like ursolic acid with notable activity against Mycobacterium tuberculosis H37RV, highlighting the diverse sources for new antitubercular leads. nih.gov
Exploration of Antioxidant Potential
The investigation into the antioxidant properties of quinoline derivatives is an active area of research. Benzo[f]quinoline derivatives, for example, have been synthesized and evaluated for their antioxidant activity, with some compounds showing promising results when compared to the standard antioxidant, ascorbic acid. nih.gov The antioxidant potential of these compounds is often attributed to their chemical structure, including the presence of aromatic rings and the potential for extended conjugation. nih.gov
In silico studies, such as molecular docking, have been employed to understand the interaction of these compounds with biological targets relevant to oxidative stress. nih.gov For instance, the binding of a benzimidazole (B57391) derivative to HCV NS5B polymerase suggests a potential mechanism for its antioxidant effect. nih.gov While specific data on the antioxidant potential of this compound is not available in the provided results, the general antioxidant activity of the broader quinoline class suggests this could be a fruitful area for future investigation.
Investigation of Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, other relevant enzymes)
Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine. wikipedia.org This mechanism is therapeutically relevant for conditions such as Alzheimer's disease and myasthenia gravis. wikipedia.org The quinoline scaffold is a key feature in some enzyme inhibitors.
A novel compound, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), which shares the quinolinone core with the subject compound, has been shown to inhibit the Akt pathway. researchgate.netresearchgate.net This inhibition leads to downstream effects on cell proliferation and invasion in cancer cells. researchgate.netresearchgate.net While this is not direct inhibition of acetylcholinesterase, it demonstrates that quinolinone derivatives can modulate the activity of key cellular enzymes. The potential for this compound and its derivatives to act as enzyme inhibitors, including but not limited to AChE, warrants further investigation.
Assessment of Receptor Agonism/Antagonism (e.g., β2-Adrenoceptor Agonist Activity of Related Derivatives)
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Beta-adrenergic agonists, for instance, have a range of effects on tissues like skeletal muscle and adipose tissue. nih.gov While there is no direct evidence of this compound acting as a β2-adrenoceptor agonist, the study of related quinolinone derivatives provides some context.
Quinolinone derivatives have been investigated for their ability to modulate various receptors. For example, some quinolinone derivatives are used as research tools to identify modulators of the Smoothened (Smo) receptor, which is involved in the Hedgehog signaling pathway. google.com Furthermore, the ergot derivative cabergoline, which contains a structural motif that can be conceptually related to a quinolinone, is a potent dopamine (B1211576) D2 receptor agonist but also interacts with various other serotonin (B10506) and adrenergic receptors. wikipedia.org This highlights the potential for quinolinone-based structures to exhibit complex pharmacology at the receptor level.
Cellular and Molecular Pharmacology Studies
Cell Viability and Proliferation Assays (e.g., MTT assays)
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity. nih.govnih.gov It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. nih.govsemanticscholar.org This assay is a valuable tool in drug discovery for screening the cytotoxic or cytostatic effects of compounds. semanticscholar.org
In studies involving quinolinone derivatives, the MTT assay has been employed to evaluate their impact on cancer cell lines. For example, the compound 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) was shown to suppress the growth of SK-Hep1 liver cancer cells. researchgate.net The data from such assays are typically represented as the mean ± standard error of the mean (SEM) from multiple replicates. researchgate.net It is important to note that various factors can influence the results of an MTT assay, and careful optimization and interpretation are necessary. nih.gov
Table 1: Representative Data from Cell Viability Assays This table is a hypothetical representation based on typical data presentation and does not reflect actual experimental results for the specified compound.
| Compound | Concentration (µM) | Cell Line | Cell Viability (%) |
|---|---|---|---|
| Control | 0 | Generic Cancer Cell Line | 100 |
| This compound | 1 | Generic Cancer Cell Line | 95 |
| 10 | Generic Cancer Cell Line | 70 | |
| 50 | Generic Cancer Cell Line | 40 |
Apoptosis Induction and Cell Cycle Modulation
Beyond general cytotoxicity, understanding whether a compound induces apoptosis (programmed cell death) or causes cell cycle arrest is crucial. nih.gov Phytochemicals, for instance, are a rich source of anticancer compounds that can inhibit cancer cell proliferation and induce apoptosis. nih.gov
Studies on the quinolinone derivative ADQ revealed that its anti-proliferative effects were mediated by the inhibition of the Akt pathway, which in turn led to cell cycle arrest rather than apoptosis. researchgate.net This was evidenced by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21. researchgate.net In contrast, other compounds can induce apoptosis, which is often assessed by flow cytometry using techniques like Annexin V-FITC/PI double staining. nih.gov This method can distinguish between viable, early apoptotic, and late apoptotic cells. nih.gov The investigation into how this compound and its derivatives affect these fundamental cellular processes is a key aspect of their pharmacological evaluation.
Investigations into Cellular Uptake and Localization
The ability of a compound to traverse cellular membranes and accumulate at specific subcellular locations is fundamental to its pharmacological activity. For quinolinone derivatives, particularly those based on the 8-hydroxyquinoline (B1678124) (8HQ) scaffold, their structural characteristics play a crucial role in cellular penetration. The 8HQ moiety imparts a small, planar, and lipophilic nature to the molecules. researchgate.netyoutube.comnih.gov This lipophilicity generally facilitates their entry into cells, allowing them to reach intracellular targets. youtube.com
Interactions with Biological Macromolecules and Systems
A defining characteristic of 8-hydroxyquinoline (8HQ) and its derivatives is their potent ability to chelate metal ions. nih.govtandfonline.com This property is the source of many of their observed biological activities, including antineurodegenerative and anticancer effects. researchgate.nettandfonline.com Metal ions such as copper (Cu) and zinc (Zn) are essential for numerous biological processes, and an imbalance in their homeostasis is linked to various diseases. nih.govtandfonline.com 8HQ derivatives can act as ionophores, binding metal ions and transporting them across biological membranes, thereby modulating intracellular metal concentrations. tandfonline.com
The structure of this compound contains an 8-benzyloxy group, which is an ether derivative of the critical 8-hydroxyl group found in 8HQ. While the benzyloxy group itself is not typically involved in chelation, it is conceivable that in vivo metabolic processes could cleave the benzyl (B1604629) ether to yield the corresponding 8-hydroxyquinolinone. This bioactivated form, 5-acetyl-8-hydroxyquinolin-2(1H)-one, would possess the bidentate chelating motif necessary to bind divalent metal ions. nih.gov The fungicidal and bactericidal actions of 8-hydroxyquinoline derivatives have been partly attributed to their capacity to chelate essential trace metals like iron (Fe). researchgate.net The chelation of iron by 8HQ derivatives has been reported as a potential therapeutic strategy. researchgate.net
The interaction of 8HQ derivatives with metal ions can lead to significant biological consequences. For instance, the anticancer activity of clioquinol, an 8HQ derivative, is linked to its role as a copper chelator and its ability to inhibit the proteasome through its ionophore actions. tandfonline.com
Table 1: Metal Ion Binding Properties of 8-Hydroxyquinoline (8HQ) Derivatives
| Derivative | Metal Ions Bound | Biological Implications | Reference |
| 8-Hydroxyquinoline (8HQ) | Divalent metal ions, Iron (Fe) | Antifungal, antibacterial, potential to restore metal balance in diseases. nih.govresearchgate.net | |
| Clioquinol (CQ) | Copper (Cu), Zinc (Zn) | Antiangiogenesis activity in cancer, proteasome inhibition. tandfonline.com | |
| 8-Hydroxyquinoline Mannich Bases | Copper(II), Iron(III) | Selective toxicity towards multidrug-resistant cancer cells. mdpi.com |
Quinolinone derivatives have been the subject of numerous studies investigating their interactions with DNA, revealing various binding modes and subsequent biological effects. These interactions are often central to their mechanism of action, particularly in the context of their anticancer properties.
One prominent mode of interaction is DNA intercalation, where the planar aromatic ring system of the quinolinone slides between the base pairs of the DNA double helix. Some quinoline-based antibiotics, which are structurally related to quinolinones, act as bifunctional intercalators, meaning they insert two chromophore moieties into the DNA helix. researchgate.net This can lead to significant structural distortions, such as unwinding of the DNA helix. researchgate.net For example, certain novel antibiotic analogues with quinoline rings were found to remove and reverse the supercoiling of circular duplex DNA, a characteristic feature of intercalating drugs. researchgate.net
Beyond simple intercalation, quinolinone derivatives can also interact with enzymes that act upon DNA. Recent studies have shown that certain quinoline-based compounds can inhibit DNA methyltransferases (DNMTs) by intercalating into the DNA substrate when it is bound by the enzyme. biorxiv.org This represents a distinct mechanism from direct enzyme inhibition and highlights the crucial role of DNA interaction. Furthermore, some of these derivatives have demonstrated inhibitory activity against other DNA-modifying enzymes, including DNA and RNA polymerases and base excision repair glycosylases. biorxiv.org The interaction of some quinoline compounds with DNA can provoke a DNA damage response in cancer cells, leading to the activation of pathways like the p53 signaling cascade. biorxiv.org
The specific binding preferences can be influenced by the nature of the chromophore. For instance, in a study of two quinoline-containing echinomycin (B1671085) analogues, one showed a preference for (G+C)-rich DNA, while the other did not exhibit a strong preference, indicating that the chromophore plays an active role in sequence recognition. researchgate.net
Table 2: DNA Interaction Profiles of Selected Quinolinone and Quinoline Derivatives
| Compound Type | Mode of DNA Interaction | Consequence of Interaction | Reference |
| Echinomycin Analogues (with Quinoline) | Bifunctional intercalation | Unwinding of DNA helix, reversal of supercoiling. researchgate.net | |
| Quinoline-based Compounds | Intercalation into enzyme-bound DNA | Inhibition of DNA methyltransferases (DNMTs), DNA glycosylases, and polymerases. biorxiv.org | |
| Luzopeptin (Quinoline Antibiotic) | Bisintercalation in the minor groove | Binds preferentially to AT-rich regions, though not strictly required. researchgate.net |
Structure Activity Relationship Sar Studies of 5 Acetyl 8 Benzyloxy Quinolin 2 1h One Derivatives
Correlating Structural Modifications with Biological Activity Profiles
The biological activity of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one derivatives is intricately linked to their structural modifications. Research has demonstrated that substitutions on the quinolinone core, the benzyloxy moiety, and the acetyl group can significantly modulate their potency and selectivity against various biological targets. For instance, a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.govnih.gov These studies have established clear SAR, where the nature and position of substituents dictate the anticancer efficacy.
Notably, certain derivatives have exhibited high potency, with IC50 values in the sub-micromolar range against cancer cells, while showing minimal toxicity to normal human cells. nih.gov The pro-apoptotic activities of these compounds have also been a key focus, with mechanistic studies revealing that they can induce programmed cell death through various cellular pathways. nih.gov The flexibility of the benzyl (B1604629) moiety at the O4-position has been proposed as a strategy to enhance antitumor activity. nih.gov
Impact of the Benzyloxy Moiety on Pharmacological Efficacy and Selectivity
The benzyloxy group at the 8-position of the quinolinone ring plays a pivotal role in the pharmacological efficacy and selectivity of these compounds. Studies on related 4-benzyloxyquinolin-2(1H)-one derivatives have shown that this moiety can significantly influence their anticancer properties. nih.gov The introduction of a substituted benzyl side chain at the O4-position of a 4-hydroxyquinolin-2(1H)-one scaffold has been explored as a strategy for discovering new pro-apoptotic agents. nih.gov
The flexibility of the benzyloxy group is thought to allow for optimal interactions with the target protein, potentially leading to enhanced biological activity. nih.gov Furthermore, substitutions on the benzyl ring of the benzyloxy moiety can fine-tune the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for the target. SAR studies on cyclin-dependent kinase (CDK) inhibitors have shown that a non-polar benzyl group at certain positions of a heterobicycle can maximize inhibition. nih.gov
Effects of Substituent Variations on the Quinolinone Ring System
Analysis of Substitutions at N-1 and their Role in Activity
Substitutions at the N-1 position of the quinolinone ring have been shown to be crucial for the activity of this class of compounds. In the development of quinolinone-based agonists for the S1P1 receptor, modifications at the N-1 position were part of a broader strategy to optimize in vitro and in vivo activity. nih.gov Furthermore, in the design of novel PDE5 inhibitors based on a pyrroloquinolone scaffold, the N-acyl derivatives were explored, indicating the importance of this position for potent and selective inhibition. researchgate.netnih.gov These findings underscore the role of the N-1 substituent in modulating the pharmacokinetic and pharmacodynamic properties of quinolinone derivatives.
Examination of Substitutions at C-3, C-6, and C-7 for Potency and Selectivity
Substitutions at the C-3, C-6, and C-7 positions of the quinolinone ring are critical for tuning the potency and selectivity of these compounds. A comprehensive study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives as anticancer agents has provided detailed insights into the SAR at these positions. nih.govnih.gov
For instance, the presence of a trifluoromethyl group at the C-6 position has been shown to be beneficial for antitrypanosomal activity in a series of 8-nitroquinolinone derivatives. acs.org In another study on quinoline-based P2X7 receptor antagonists, modifications around the quinoline (B57606) core, including these positions, were instrumental in identifying compounds with excellent cellular potency and favorable pharmacokinetic properties. nih.gov The following table summarizes the antiproliferative activities of some 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one derivatives against the COLO 205 cancer cell line. nih.gov
Table 1: Antiproliferative Activity of Selected Quinolinone Derivatives against COLO 205 Cancer Cells
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
|---|---|---|---|---|---|
| 7e | H | H | H | 3,4,5-trimethoxy | 0.89 |
| 8e | F | H | H | 3,4,5-trimethoxy | 0.85 |
| 9b | Cl | H | H | 4-chloro | 0.69 |
| 9c | Cl | H | H | 4-methoxy | 0.53 |
| 9e | Cl | H | H | 3,4,5-trimethoxy | 0.28 |
| 10c | Br | H | H | 4-methoxy | 0.81 |
| 10e | Br | H | H | 3,4,5-trimethoxy | 0.43 |
| 11c | OCH3 | H | H | 4-methoxy | 0.88 |
| 11e | OCH3 | H | H | 3,4,5-trimethoxy | 0.095 |
Steric and Electronic Effects of Substituents on Biological Response
For example, in the study of 8-hydroxyquinoline (B1678124) derivatives, the antiviral activity was found to be influenced by the electron-withdrawing properties of substituents on an anilide ring. nih.gov An increase in lipophilicity also positively influenced the activity. nih.gov In another study on 1,2,3-triazole-8-quinolinol hybrids, the presence of electron-donating groups in the 1,2,3-triazole ring was found to increase biological activity, while electron-withdrawing groups decreased it. nih.gov
The steric bulk of substituents is also a critical factor. For instance, in a series of quinolinone-based S1P1 agonists, a systematic scan of nitrogen substitution for CH groups was used to modulate physicochemical properties, which are influenced by both steric and electronic factors. nih.gov The correlation between these properties and biological activity is a fundamental aspect of rational drug design, enabling the optimization of lead compounds for improved potency and selectivity. ubaya.ac.id
Contributions of Hydrogen Bonding and Lipophilicity to SAR
The biological activity of quinolinone derivatives is significantly influenced by two key physicochemical properties: the capacity to form hydrogen bonds and lipophilicity. These parameters are crucial for the molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with target proteins.
Hydrogen Bonding:
The this compound scaffold possesses several sites capable of engaging in hydrogen bonding. The lactam moiety at position 2, with its N-H group, can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The acetyl group at C5 introduces another carbonyl oxygen, providing an additional hydrogen bond acceptor site. The ether oxygen of the benzyloxy group at C8 can also accept a hydrogen bond.
The ability to form these hydrogen bonds is often crucial for the specific binding of the molecule to its biological target. For instance, in the context of enzyme inhibition, these interactions can anchor the molecule within the active site, leading to potent inhibition. Modification of these groups can, therefore, have a profound impact on activity. For example, replacing the N-H with an N-alkyl group would eliminate a hydrogen bond donor site, which could decrease binding affinity if this interaction is critical.
While direct studies on this compound are limited, research on related 8-hydroxyquinoline derivatives highlights the importance of hydrogen bonding. In flavonoids, a class of natural compounds, the presence of polyhydroxy structures allows for intramolecular hydrogen bonds, which can increase the stability of the molecule and its radical forms, thereby influencing its antioxidant activity. mdpi.com Similarly, the precise arrangement of hydrogen bonding networks is known to be crucial for the catalytic activity of enzymes, and molecules that can interact with these networks can act as effective inhibitors.
Lipophilicity:
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to partition between a lipid and an aqueous phase. This property is critical for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.
The 8-benzyloxy group in this compound significantly increases its lipophilicity compared to an 8-hydroxy analog. This increased lipophilicity can enhance membrane permeability and may lead to better oral bioavailability. Studies on other quinoline derivatives have demonstrated a direct correlation between lipophilicity and biological activity. For instance, the antiviral activity of certain 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives was found to increase linearly with increasing lipophilicity. nih.gov In a series of 5-substituted 8-hydroxyquinolines tested for antiplaque activity, lipophilic and electron-withdrawing groups at the C5 position were shown to overcome the negative steric contribution of larger substituents. nih.gov
The interplay between hydrogen bonding potential and lipophilicity is a key consideration in the design of quinolinone-based therapeutic agents. The following table illustrates how modifications to the this compound scaffold could impact these properties.
| Modification | Potential Impact on Hydrogen Bonding | Potential Impact on Lipophilicity |
| Replacement of 8-benzyloxy with 8-hydroxy | Introduces a strong hydrogen bond donor (phenolic -OH) | Decreases lipophilicity |
| Replacement of 5-acetyl with 5-cyano | Carbonyl oxygen as H-bond acceptor is lost; nitrile nitrogen is a weak acceptor | Increases lipophilicity slightly |
| Alkylation of the N1-position | Removes a hydrogen bond donor | Increases lipophilicity |
| Introduction of a polar group on the benzyl ring | May introduce new H-bonding sites depending on the group | Generally decreases lipophilicity |
Comparative SAR with Other Quinolinone Scaffold Derivatives
The structure-activity relationships of this compound can be further understood by comparing its structural features with those of other biologically active quinolinone derivatives. The position and nature of substituents on the quinolinone ring are critical for determining the type and potency of biological activity.
Comparison with C7-Substituted Quinolones:
A significant class of quinolinone derivatives with well-established biological activity are the fluoroquinolone antibiotics, which typically bear a substituent at the C7 position. For antibacterial activity, a piperazine (B1678402) or a similar heterocyclic amine at C7 is often crucial. This group is believed to interact with the DNA gyrase or topoisomerase IV enzyme of bacteria.
In contrast, this compound lacks a substituent at the C7 position, suggesting a different primary mechanism of action. The presence of the acetyl group at C5 and the benzyloxy group at C8 directs its SAR in a different manner. While C7-substituted quinolones often target bacterial enzymes, derivatives with substitutions at C5 and C8 have been associated with a broader range of activities, including antifungal and anticancer effects.
Comparison with other C5 and C8-Substituted Quinolones:
Research on other quinolinones with substitutions at the C5 and C8 positions provides valuable insights. For instance, in a study of 8-hydroxyquinolines, it was found that for antiplaque activity, smaller substituents at the C5 position were generally more favorable. nih.gov However, the negative impact of a larger group could be offset if it was also lipophilic and electron-withdrawing. The 5-acetyl group in the title compound is electron-withdrawing, which, based on this related series, could be a favorable feature for certain biological activities.
The substituent at the C8 position also plays a critical role. The replacement of the hydrogen at C8 with a benzyloxy group significantly alters the electronic and steric properties of that region of the molecule. A study on 8-benzyloxy-substituted quinoline ethers reported a derivative with significant antifungal activity against Aspergillus niger. polyu.edu.hk This suggests that the 8-benzyloxy moiety can be a key pharmacophore for antifungal activity.
The following table provides a comparative overview of the SAR of different quinolinone scaffolds.
| Scaffold | Key Substituent Positions and Groups | Primary Biological Activity |
| This compound | C5: Acetyl (electron-withdrawing), C8: Benzyloxy (lipophilic, bulky) | Antifungal (inferred from related structures) |
| Fluoroquinolones (e.g., Ciprofloxacin) | C7: Piperazine/amine heterocycle, C6: Fluoro | Antibacterial (DNA gyrase/topoisomerase IV inhibitors) |
| 8-Hydroxyquinolines | C8: Hydroxyl (chelating, H-bond donor), C5: Various (size and electronics matter) | Antibacterial, Antifungal, Antiplaque |
| Voreloxin (a quinolone derivative) | Complex substitutions, targets topoisomerase II | Anticancer |
This comparative analysis underscores that the specific substitution pattern on the quinolinone ring system is a primary determinant of its biological target and, consequently, its therapeutic application. The 5-acetyl and 8-benzyloxy substituents of the title compound direct its SAR away from the classical antibacterial profile of C7-substituted quinolones and towards other potential activities such as antifungal or anticancer effects.
Mechanism of Action Moa Elucidation of 5 Acetyl 8 Benzyloxy Quinolin 2 1h One
Identification of Molecular Targets
The biological activity of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is predicated on its interaction with specific molecular targets, including enzymes and receptors, which are crucial for normal cellular function and are often implicated in pathological processes.
Investigation of Enzyme Target Inhibition
Research into quinoline (B57606) derivatives has highlighted their potential as inhibitors of topoisomerase enzymes, which are vital for DNA replication, transcription, and repair. nih.gov Compounds with the indolo[3,2-c]quinoline-1,4-dione structure have been shown to stimulate the formation of cleavable complexes with both topoisomerase I (Topo I) and topoisomerase II (Topo II), ultimately inhibiting their catalytic activities. nih.gov
One of the most potent compounds in this series, 3-Methoxy-11H-pyrido[3',4':4,5]pyrrolo[3,2-c] quinoline-1,4-dione (AzalQD), has demonstrated a greater potency against Topo I than Topo II. nih.gov The inhibition of these enzymes is a key mechanism for the antimicrobial and potential anticancer activities of this class of compounds. The structural relationship between these active compounds and this compound suggests a similar mode of action.
Table 1: Enzyme Inhibition by Quinoline Derivatives
| Compound/Class | Target Enzyme(s) | Observed Effect | Reference |
|---|---|---|---|
| Indolo[3,2-c]quinoline-1,4-diones | Topoisomerase I & II | Stimulation of cleavable complex formation, inhibition of catalytic activity | nih.gov |
Cellular Pathway Modulation
The interaction of this compound with molecular targets translates into the modulation of various cellular pathways, particularly in the context of cancer.
Interference with Cellular Signaling Pathways in Cancer Cells
A novel quinolinone derivative, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has been shown to exert anti-proliferative effects by inhibiting the Akt signaling pathway in liver cancer cells. researchgate.netresearchgate.net The Akt pathway is crucial for regulating cell survival and proliferation. researchgate.net By suppressing this pathway, ADQ also reduces the expression of mesenchymal markers associated with cancer cell motility and invasion. researchgate.netresearchgate.net This suggests that this compound may similarly interfere with key oncogenic signaling cascades.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Compounds with a quinolinone-like structure have been demonstrated to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
Apoptosis: The treatment of cancer cells with various quinolinone derivatives has been linked to the induction of apoptosis. For example, certain N-hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide derivatives show potent pro-apoptotic effects in Jurkat cells. mdpi.com Similarly, 8-hydroxyquinoline (B1678124) and its analog clioquinol, when combined with copper, can induce concentration- and time-dependent apoptotic cell death in cancer cells. nih.gov
Cell Cycle Arrest: The antiproliferative activity of some quinoline-related compounds is mediated by their ability to arrest the cell cycle. For example, the novel isoindigo compound 5'-Br has been shown to cause cell cycle arrest at the G0/G1 phase in HL-60 cells. researchgate.net Other related structures, such as 5-methoxyflavanone, can induce a G2/M phase arrest in human colon cancer cells. nih.gov Novel benzenesulfonate (B1194179) scaffolds based on quinazolines have also been shown to cause strong cell cycle arrest at the G2/M phase. mdpi.com
Table 2: Effects of Quinolinone-Related Compounds on Cancer Cells
| Compound/Class | Cell Line(s) | Cellular Effect | Affected Pathway/Mechanism | Reference |
|---|---|---|---|---|
| 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) | Liver Cancer Cells | Anti-proliferation, Anti-invasion | Inhibition of Akt signaling pathway | researchgate.netresearchgate.net |
| 5'-Br (isoindigo derivative) | HL-60 | Cell Cycle Arrest | G0/G1 phase arrest | researchgate.net |
| 5-Methoxyflavanone | HCT116 (Colon Cancer) | Cell Cycle Arrest, Apoptosis | G2/M phase arrest, DNA damage response | nih.gov |
| Benzenesulfonates (quinazoline-based) | Leukemia, Colon, Pancreatic, Glioblastoma | Cell Cycle Arrest | G2/M phase arrest | mdpi.com |
Role in Inducing Oxidative Stress
A related compound, cupric 8-quinolinoxide (CuQ), has been shown to induce genotoxicity in both bacteria and mammalian cells through the generation of reactive oxygen species (ROS). nih.gov This ROS-mediated mechanism can lead to DNA damage and the expression of stress-response proteins like p53. nih.gov The production of ROS can be a double-edged sword; while it can contribute to cellular damage, it is also a mechanism that can be harnessed to selectively destroy cancer cells. nih.gov The pro-oxidative activity of some quinoline derivatives is linked to their ability to interact with metal ions, such as iron, which is essential for the production of certain reactive species. nih.gov
Binding Mode Analysis through Advanced Biochemical Techniques
The determination of how a small molecule like this compound interacts with its biological target is fundamental to understanding its mechanism of action. This is typically achieved through a combination of ligand-target binding assays and biophysical characterization methods.
Ligand-target binding assays are essential for confirming a direct interaction between a compound and its putative biological target and for quantifying the affinity of this interaction. For a compound like this compound, which is noted as an intermediate in the preparation of phenylethanolamine derivatives targeting β2 adrenergic receptors, a logical first step would be to investigate its binding to this G-protein coupled receptor.
Hypothetical Ligand-Target Binding Assay Data for this compound
| Assay Type | Target | Radioligand | Ki (nM) | Reference |
| Radioligand Binding Assay | β2 Adrenergic Receptor | [3H]-CGP 12177 | >10,000 | Hypothetical |
| Fluorescence Polarization Assay | Putative Kinase Target | Fluorescently Labeled ATP | 5,200 | Hypothetical |
This table presents hypothetical data for illustrative purposes.
In a typical radioligand binding assay, a radiolabeled ligand known to bind to the target (e.g., the β2 adrenergic receptor) is used. The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity, often expressed as the inhibitor constant (Ki).
Beyond its potential role as a β2 adrenergic agonist precursor, the quinolinone scaffold is present in compounds that inhibit various enzymes. For instance, some quinolinone derivatives have been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) nih.gov or as potential inhibitors of tyrosinase. Therefore, a broader screening approach against a panel of enzymes, such as kinases or metabolic enzymes, could reveal other potential targets. Techniques like fluorescence polarization (FP) assays can be employed, where a fluorescently labeled ligand's ability to bind to the target is competed by the test compound.
To complement binding assays and provide deeper insights into the thermodynamics and kinetics of the interaction, various biophysical techniques are employed. These methods can confirm direct binding, determine the stoichiometry of the interaction, and elucidate the forces driving the binding event.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding interactions in real-time. In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The change in the refractive index at the surface, caused by the binding of the compound, is measured. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). The stoichiometry of the binding can also be determined.
X-ray Crystallography: To obtain a high-resolution, three-dimensional view of the binding mode, X-ray crystallography is the gold standard. This would involve co-crystallizing this compound with its target protein. The resulting crystal structure would reveal the precise orientation of the compound within the binding site and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, studies on other quinolinone derivatives have successfully used X-ray crystallography to reveal their binding to allosteric sites of enzymes like mIDH1. nih.gov
Molecular Docking: In silico molecular docking studies can provide valuable predictions about the binding mode of a compound. These computational methods place the ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. For instance, molecular docking of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein has been used to predict their binding affinity and interacting amino acid residues. nih.gov Such studies could guide the design of biochemical experiments for this compound.
While specific experimental data for this compound remains to be published, the established methodologies for studying related quinolinone derivatives provide a clear roadmap for the elucidation of its mechanism of action. A combination of targeted ligand-binding assays and advanced biophysical characterization would be crucial in defining its molecular interactions and unlocking its full therapeutic or biological potential.
Computational Chemistry and Rational Drug Design Strategies for 5 Acetyl 8 Benzyloxy Quinolin 2 1h One Derivatives
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design represent the initial stages of computational drug discovery, where large databases of chemical compounds are computationally evaluated for their potential to interact with a biological target. For derivatives of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, both ligand-based and structure-based design approaches are valuable in identifying promising new molecules.
Ligand-Based Drug Design Approaches
When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods become particularly useful. These approaches leverage the information from a set of known active and inactive molecules to build predictive models.
One of the primary LBDD techniques is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For a series of quinolin-2(1H)-one derivatives, a pharmacophore model can be generated based on the structures of the most active compounds. This model can then be used as a 3D query to screen large compound libraries to identify new molecules that fit the pharmacophoric requirements and are therefore likely to be active. For instance, a five-point pharmacophore model for quinoline (B57606) derivatives targeting VEGFR-2 tyrosine kinase was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings researchgate.net. Such a model could be adapted and refined for derivatives of this compound to guide the design of new analogs with potentially enhanced activity.
Another powerful LBDD method is the development of 3D Quantitative Structure-Activity Relationship (3D-QSAR) models. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of molecules with their biological activities nih.govnih.govmdpi.commdpi.com. In a study on quinoline derivatives as anti-gastric cancer agents, a 3D-QSAR model was built that provided insights into the structural characteristics beneficial for their activity nih.gov. The contour maps generated from such models can guide the modification of the this compound scaffold, indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable for improving biological efficacy nih.gov.
| Ligand-Based Drug Design Approach | Description | Application to this compound Derivatives |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Development of a pharmacophore model to screen for new derivatives with the desired features for a specific target. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D structural properties of molecules with their biological activities to create predictive models and guide structural modifications. | Generation of contour maps to visualize favorable and unfavorable regions around the scaffold for potency enhancement. |
Structure-Based Drug Design Approaches
When the 3D structure of the biological target is available, structure-based drug design (SBDD) offers a more direct approach to designing novel ligands. This method relies on the knowledge of the target's binding site to design molecules that can fit with high affinity and specificity.
Fragment-based drug discovery (FBDD) is a key SBDD strategy. It involves screening libraries of small chemical fragments to identify those that bind to the target protein. These "hit" fragments can then be grown, linked, or merged to create more potent lead compounds researchoutreach.org. For the this compound core, FBDD could be employed to identify small molecular fragments that bind to different sub-pockets of a target's active site. These fragments could then be incorporated into the quinolinone scaffold to design novel derivatives with improved binding.
Another SBDD approach involves the de novo design of ligands. Here, computational algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. This can lead to the discovery of entirely new chemical scaffolds that are optimized for interacting with the target.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Once potential ligands are designed or identified through screening, molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze their interactions with the biological target in greater detail.
Elucidation of Binding Conformations and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.gov. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity. For derivatives of this compound, docking studies can reveal the most likely binding poses and provide an estimation of the binding energy, helping to rank and prioritize compounds for further investigation nih.gov.
The following table presents hypothetical docking scores for a series of this compound derivatives against a putative protein kinase target, illustrating how this technique can be used to compare different analogs.
| Compound Derivative | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) |
| 1 (Parent) | - | -8.5 |
| 2 | Replacement of benzyloxy with phenoxy | -8.2 |
| 3 | Addition of a hydroxyl group to the benzyl (B1604629) ring | -9.1 |
| 4 | Replacement of acetyl with a smaller formyl group | -7.9 |
| 5 | Replacement of acetyl with a larger propionyl group | -8.8 |
Analysis of Protein-Ligand Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time nih.govnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, the stability of the complex, and the persistence of key interactions nih.govresearchgate.netacs.org.
For a complex of a this compound derivative and its target protein, an MD simulation can reveal:
Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, the stability of the docked conformation can be assessed acs.org.
Key interacting residues: MD simulations can identify the specific amino acid residues in the binding site that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand researchgate.netacs.org.
The role of water molecules: Simulations can elucidate the role of bridging water molecules in mediating protein-ligand interactions.
These detailed insights are crucial for understanding the molecular basis of binding and for guiding further lead optimization efforts.
Applications and Future Research Directions of 5 Acetyl 8 Benzyloxy Quinolin 2 1h One
Potential Therapeutic Applications of the Chemical Compound
While direct therapeutic applications of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one are not extensively documented, the foundational 8-hydroxyquinoline (B1678124) and quinolin-2(1H)-one core structures are subjects of intensive research for various therapeutic uses. The benzyloxy group in this compound is typically a protecting group, which, upon removal to yield the corresponding 8-hydroxy derivative, unmasks the biological potential of the molecule.
Development as an Anticancer Agent
The quinoline (B57606) nucleus is a key feature in several anticancer agents. nih.govnih.gov Research into derivatives of the closely related 8-hydroxyquinoline has shown promise in developing new antitumor drugs. nih.gov For instance, studies on 5-acetyl-8-hydroxy-1H-quinolin-2-one, the de-benzylated form of the title compound, indicate that it may induce apoptosis in cancer cells. The broader class of quinoline derivatives has been investigated for its efficacy against various human cancer cell lines, with some compounds exhibiting significant cytotoxic activities. nih.govmdpi.com The anticancer potential often stems from the ability of these compounds to chelate metal ions, which are essential for tumor growth, or to inhibit key enzymes involved in cancer cell proliferation. nih.gov Future research may focus on leveraging the this compound scaffold to create novel quinoline derivatives with enhanced and more selective anticancer properties.
Exploration as an Antimicrobial and Antitubercular Drug Lead
The 8-hydroxyquinoline scaffold is well-known for its broad-spectrum antimicrobial effects. Derivatives of this structure have demonstrated significant activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new antibiotics. semanticscholar.org The antibacterial action of some quinoline derivatives is attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death. semanticscholar.org
Furthermore, there is a pressing need for new treatments for tuberculosis, and the 8-hydroxyquinoline series has been identified as a promising scaffold for antitubercular drug discovery. nih.gov Structure-activity relationship (SAR) studies have shown that small substitutions on the 8-hydroxyquinoline ring can lead to potent activity against Mycobacterium tuberculosis. nih.gov While many of these compounds have faced challenges with cytotoxicity, the 8-hydroxyquinoline core remains a valuable template for designing novel antitubercular agents with improved safety profiles. nih.gov The development of new antitubercular drugs is a critical area of research, with several novel chemical entities and strategies currently under investigation. nih.gov
Role in Modulating Enzyme Activity and Other Biological Processes
The biological activities of quinoline derivatives are often linked to their ability to modulate the function of various enzymes and cellular pathways. The de-benzylated analog, 5-acetyl-8-hydroxy-1H-quinolin-2-one, may influence the kynurenine (B1673888) pathway, which is involved in the production of neuroactive compounds. The quinoline framework is present in drugs that target a wide range of biological processes, from acting as receptor antagonists to inhibiting protein folding machinery. nih.govnih.gov The versatility of the quinoline scaffold allows for the design of molecules that can interact with specific biological targets, offering a pathway to new therapeutics for a multitude of diseases.
Significance as a Pharmaceutical Intermediate in Complex Drug Synthesis
The primary and well-established role of this compound is as a key pharmaceutical intermediate. Its specific chemical structure makes it a valuable precursor for the synthesis of more complex and potent drug molecules, particularly long-acting β2-adrenoceptor agonists.
Synthesis of β2-Adrenoceptor Agonists
This compound is a crucial starting material in the multi-step synthesis of certain phenylethanolamine derivatives that function as β2-adrenoceptor agonists. chemdad.com These agonists are important in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The synthesis often involves the halogenation of this compound to produce a 5-(haloacetyl) derivative, such as 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one. chemdad.comgoogle.comnih.gov This bromoacetyl intermediate is then used to build the phenylethanolamine side chain. A notable example is its use in the preparation of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-l-hydroxy-ethyl]-8-hydroxy-(2H)-quinolinone-2-one salts, which are potent β2-adrenoceptor agonists. google.com The benzyloxy group serves as a protecting group for the hydroxyl function at the 8-position during these synthetic transformations and is typically removed in the final steps to yield the active pharmaceutical ingredient.
Table 1: Role of this compound in the Synthesis of a β2-Adrenoceptor Agonist
| Step | Precursor Compound | Transformation | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Halogenation (e.g., bromination) | 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one |
| 2 | 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one | Reaction with an amine and reduction | A protected phenylethanolamine derivative |
| 3 | Protected phenylethanolamine derivative | Deprotection (removal of the benzyl (B1604629) group) | Final active β2-adrenoceptor agonist |
Building Block for Other Biologically Active Molecules
Beyond its specific application in the synthesis of β2-adrenoceptor agonists, the chemical reactivity of this compound makes it a versatile building block for a variety of other biologically active molecules. The acetyl group at the 5-position and the protected hydroxyl group at the 8-position provide two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.
For example, the acetyl group can be transformed into an oxirane ring, leading to intermediates like (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one. google.comsigmaaldrich.com This epoxide is a highly useful synthon that can be opened by various nucleophiles to introduce a wide range of functional groups, further expanding the library of potential drug candidates. The quinoline core itself is found in a vast array of pharmaceuticals, highlighting the importance of intermediates like this compound in drug discovery and development. nih.govnih.gov
Emerging Research Frontiers and Challenges
The exploration of this compound and its derivatives is paving the way for new frontiers in drug discovery. The inherent properties of the quinolinone core, combined with the specific substitutions of this compound, provide a fertile ground for developing novel therapeutic agents. However, this journey is not without its challenges, from optimizing biological activity to navigating the complexities of clinical development.
Addressing Antimicrobial Resistance through Novel this compound Derivatives
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antibacterial and antifungal agents. Quinoline and quinolinone derivatives have a well-established history as effective antimicrobial agents. researchgate.netsemanticscholar.org The core structure of this compound presents a valuable starting point for the synthesis of new derivatives aimed at overcoming resistance mechanisms.
Research into quinoline-based hybrids has demonstrated significant antimicrobial activity. For instance, the synthesis of 8-(benzyloxy)-5-(2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazol-4-yl)quinolin-2(1H)-one derivatives, which share the same 8-(benzyloxy)quinolin-2(1H)-one core, has yielded compounds with activity against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests that modifications at the 5-acetyl position of this compound could lead to potent antimicrobial agents. The general approach involves the synthesis of a library of derivatives by modifying the acetyl group and evaluating their minimum inhibitory concentrations (MICs) against a panel of resistant bacterial and fungal strains.
| Derivative Type | Potential Modification | Target Pathogen Type |
| Thiazole (B1198619) Hybrids | Cyclization of the acetyl group with sulfur reagents | Gram-positive and Gram-negative bacteria |
| Pyrazole (B372694) Hybrids | Condensation with hydrazine (B178648) derivatives | Fungi and bacteria |
| Amine Conjugates | Reaction of the acetyl group to form Schiff bases or other amine-containing moieties | Multidrug-resistant bacteria |
This table represents potential research directions based on the known reactivity of the acetyl group and the antimicrobial activity of related quinolinone derivatives.
Development of Multi-Target Ligands
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov This has spurred interest in the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. The quinolinone scaffold is a versatile platform for designing such MTDLs due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophores. acs.org
The structure of this compound offers distinct sites for chemical modification to interact with multiple biological targets. For example, the quinolin-2(1H)-one core is a known pharmacophore for various receptors and enzymes, while the benzyloxy and acetyl groups can be modified to target other specific proteins or pathways. For instance, derivatives of quinolinone have been explored as kinase inhibitors, which are crucial in cancer therapy. nih.gov The development of derivatives from this compound could lead to compounds that, for instance, inhibit a key kinase while also exhibiting cytotoxic activity through another mechanism.
A patent has highlighted that this compound is a useful intermediate for preparing phenylethanolamine derivatives. google.com These derivatives, in turn, can be designed to interact with various receptors, showcasing the potential for creating multi-target agents.
Translation from Preclinical Findings to Clinical Development
The path from a promising preclinical compound to a clinically approved drug is long and fraught with challenges. For derivatives of this compound, these challenges would encompass optimizing pharmacokinetic and pharmacodynamic properties, ensuring safety and efficacy, and navigating the regulatory landscape.
One of the primary hurdles in the development of quinoline-based drugs is managing their potential toxicity and off-target effects. wisdomlib.org Thorough preclinical toxicology studies are essential to identify any adverse effects. Furthermore, formulation development is critical to ensure adequate bioavailability. Many quinolinone derivatives suffer from poor water solubility, which can hinder their absorption and clinical utility. mdpi.com
The development of robust and scalable synthetic routes is another crucial aspect. The synthesis of this compound itself has been described in the patent literature, providing a foundation for the large-scale production of its derivatives. google.com However, each new derivative will require its own optimized synthesis and purification protocol.
The journey from bench to bedside for any new chemical entity derived from this compound would involve a multi-stage process:
| Stage | Key Objectives |
| Lead Optimization | Enhance potency, selectivity, and drug-like properties (solubility, metabolic stability). |
| Preclinical Development | In-depth in vivo efficacy studies, safety pharmacology, and toxicology assessment. |
| Investigational New Drug (IND) Application | Submission of all preclinical data to regulatory authorities for approval to begin human trials. |
| Clinical Trials (Phase I-III) | Evaluation of safety, dosage, efficacy, and comparison with existing treatments in human subjects. |
Concluding Remarks on the Research Potential of this compound
While this compound is currently recognized primarily as a synthetic intermediate, its structural framework holds significant promise for the discovery of novel therapeutic agents. The versatility of the quinolinone scaffold, coupled with the reactive handles present in this specific molecule, provides a rich platform for medicinal chemists to explore. Future research focused on creating and screening libraries of derivatives of this compound could unlock new treatments for infectious diseases and multifactorial conditions like cancer. Addressing the challenges of antimicrobial resistance and developing multi-target ligands are particularly exciting avenues of investigation. The successful translation of these research efforts from the laboratory to the clinic will depend on a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and clinical science. The journey may be complex, but the potential rewards for human health are substantial.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via alkylation of quinolin-2(1H)-one derivatives under basic conditions (e.g., K₂CO₃ in DMF). For example, alkylation of 8-benzyloxy-substituted quinolinones with acetylating agents yields the target compound. Purity validation requires spectroscopic techniques:
- IR Spectroscopy : Confirm C=O (1712–1719 cm⁻¹) and N–H (3344–3360 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include δ 2.60 ppm (CH₃ acetyl group) and δ 205.8 ppm (ketone carbon) .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, O percentages (e.g., C 51.79% observed vs. 51.84% calculated) .
Q. How do steric effects influence the regioselectivity of alkylation in 8-benzyloxyquinolin-2(1H)-one derivatives?
- Methodological Answer : Bulky substituents at the 8-position (e.g., benzyloxy) direct alkylation to the O2-position due to steric hindrance at N1. Computational studies (DFT) and experimental data show that 8-benzyloxy derivatives yield exclusively O-alkylated products, unlike C6/C7-substituted analogs, which produce N1-major products .
Q. What spectroscopic techniques are critical for characterizing quinolin-2(1H)-one derivatives?
- Methodological Answer :
- MS : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 440.30 for brominated analogs) .
- NMR : Analyze coupling patterns (e.g., doublets for aromatic protons at δ 6.62–8.67 ppm) and integration ratios .
- X-ray Crystallography : Resolve bond critical points and ring geometries for structural validation .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of greener syntheses for quinolin-2(1H)-one derivatives?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model reaction pathways to identify energy barriers and optimize conditions. For example, base-free aqueous synthesis pathways can be explored computationally to replace hazardous reagents like those in the Skraup method. This reduces experimental trial-and-error costs and environmental risks .
Q. What mechanistic insights explain contradictory alkylation outcomes in substituted quinolin-2(1H)-ones?
- Methodological Answer : Contradictions arise from electronic vs. steric effects. For 8-benzyloxy derivatives, steric hindrance prevents N1-alkylation, favoring O2-alkylation. In contrast, C6/C7-substituted analogs allow N1-attack due to reduced steric bulk, as shown by comparative studies using 2-bromoacetophenone under identical conditions .
Q. How does enzymatic oxygenation (e.g., 2-hydroxyquinoline 8-monooxygenase) impact the biotransformation of quinolin-2(1H)-one derivatives?
- Methodological Answer : Enzymes like quinolin-2(1H)-one 8-monooxygenase catalyze regioselective hydroxylation using NADH and O₂. Iron-dependent active sites mediate the conversion to quinolin-2,8-diol, which has implications for metabolite studies and pharmacological activity .
Q. What strategies resolve discrepancies in spectroscopic data for structurally similar quinolinone analogs?
- Methodological Answer : Cross-validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
